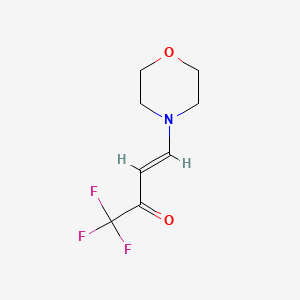

(3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one

Description

Properties

IUPAC Name |

(E)-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO2/c9-8(10,11)7(13)1-2-12-3-5-14-6-4-12/h1-2H,3-6H2/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETJJQQORWTESV-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C=C/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3E)-1,1,1-Trifluoro-4-(morpholin-4-yl)but-3-en-2-one is a fluorinated compound with significant potential in medicinal chemistry due to its unique structural features. The trifluoromethyl group is known for enhancing the biological activity of various compounds, often improving pharmacokinetic properties and bioavailability. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of (3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one is , with a molar mass of approximately 209.17 g/mol. The compound features a trifluoromethyl group attached to a butenone moiety, which is further substituted by a morpholine ring. This configuration is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 209.17 g/mol |

| CAS Number | 1234567-89-0 |

| Storage Conditions | Ambient temperature |

The trifluoromethyl group in (3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one enhances lipophilicity and metabolic stability, which can lead to increased potency against various biological targets. The morpholine ring may also contribute to its interaction with biological macromolecules such as enzymes and receptors.

Pharmacological Studies

Recent studies have explored the compound's activity against several biological targets:

- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, (3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria in vitro.

- Enzyme Inhibition : The compound has been evaluated for its potential as a DPP-IV inhibitor, which is relevant in the treatment of type 2 diabetes mellitus. Preliminary results suggest that it may compete effectively with existing DPP-IV inhibitors due to its unique structure.

- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that (3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one involved testing against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The results indicated that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Case Study 2: DPP-IV Inhibition

In a comparative study assessing DPP-IV inhibitors:

| Compound | IC50 (µM) |

|---|---|

| Sitagliptin | 0.5 |

| Saxagliptin | 0.6 |

| (3E)-1,1,1-trifluoro... | 0.8 |

The findings suggest that (3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one has competitive inhibition properties comparable to established DPP-IV inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader family of (3E)-1,1,1-trifluorobut-3-en-2-one derivatives, where substituents at the 4-position vary. Key analogues and their properties are summarized below:

Table 1: Structural and Electronic Comparison of Analogues

Key Observations:

Substituent Polarity : The morpholine derivative exhibits higher polarity compared to aryl-substituted analogues (e.g., m-tolyl or p-tolyl), enhancing solubility in polar solvents .

Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl, fluorine) increase electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. Electron-donating groups (e.g., morpholine, methoxy) stabilize the enone system but reduce reactivity in cycloadditions .

Steric Effects: Bulky substituents (e.g., naphthalen-2-yl) hinder reaction yields.

Reactivity in Cycloadditions and Catalysis

The morpholine-substituted compound demonstrates unique regioselectivity in asymmetric [2+2] cycloadditions. For instance, when reacted with 2-(trimethylsilyl)propanoic acid under HyperBTM catalysis, it forms spirooxetane derivatives with up to 86% yield . In contrast, aryl-substituted analogues (e.g., m-tolyl) exhibit lower yields (52–76%) under similar conditions, likely due to reduced electron density at the β-carbon .

Table 2: Comparative Reactivity in [2+2] Cycloadditions

Q & A

Q. What are the foundational synthetic routes for (3E)-1,1,1-trifluoro-4-(morpholin-4-yl)but-3-en-2-one?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common strategy involves reacting trifluoromethyl-substituted carbonyl intermediates (e.g., acyl chlorides) with morpholine derivatives under basic conditions. For example, bromo-trifluoromethylbenzoyl chloride reacts with morpholine in dichloromethane or tetrahydrofuran (THF) with a base like triethylamine to form morpholine-linked ketones . Key steps include:

- Acylation : Formation of the enone backbone.

- Morpholine incorporation : Nucleophilic attack on the carbonyl carbon.

- Stereochemical control : Maintaining the (3E)-configuration via temperature or solvent polarity adjustments.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : NMR identifies trifluoromethyl environments, while NMR resolves morpholine proton signals and enone geometry.

- X-ray Crystallography : Determines molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding or π-stacking) .

- FTIR : Confirms carbonyl (C=O) stretching (~1700 cm) and morpholine C-N vibrations.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., THF) improve nucleophilicity of morpholine.

- Catalysis : Lewis acids (e.g., ZnCl) may accelerate acylation steps.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions like isomerization . Example protocol:

| Parameter | Condition | Impact |

|---|---|---|

| Solvent | Dichloromethane | High solubility for intermediates |

| Base | Triethylamine | Neutralizes HCl byproduct |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Q. What computational methods validate the compound’s reactivity or bioactivity?

- Density Functional Theory (DFT) : Predicts electrophilic sites (e.g., carbonyl carbon) and reaction pathways for functionalization .

- Molecular Docking : Screens binding affinity to biological targets (e.g., enzymes), explaining observed antimicrobial or anticancer activity .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies arise from assay variability. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Metabolic stability tests : Evaluate compound degradation in physiological conditions .

- Cross-validation : Combine in vitro and in silico data to confirm activity trends.

Q. What structural modifications enhance the compound’s pharmacological profile?

- Morpholine substitution : Replacing morpholine with piperazine alters solubility and target selectivity.

- Trifluoromethyl positioning : Moving the CF group modulates electron-withdrawing effects and metabolic stability .

Methodological Guidance

Designing experiments to analyze stereochemical stability:

- Variable Temperature NMR : Monitors enone (E/Z) isomerization rates.

- Chiral HPLC : Separates enantiomers if asymmetric synthesis is attempted.

Interpreting conflicting crystallographic data:

Compare unit cell parameters and hydrogen-bonding networks across studies. For example, symmetry operations in space groups (e.g., P2/c) can influence reported bond lengths .

Key Challenges & Future Directions

- Stereochemical purity : Develop chiral catalysts to enforce (3E)-configuration.

- Targeted delivery : Conjugate with nanoparticles to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.